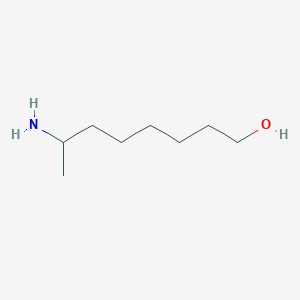

7-Aminooctan-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62870-50-2 |

|---|---|

Molecular Formula |

C8H19NO |

Molecular Weight |

145.24 g/mol |

IUPAC Name |

7-aminooctan-1-ol |

InChI |

InChI=1S/C8H19NO/c1-8(9)6-4-2-3-5-7-10/h8,10H,2-7,9H2,1H3 |

InChI Key |

FXKGKWBZPTUJNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCO)N |

Origin of Product |

United States |

Reactivity Profiles and Derivatization Strategies of 7 Aminooctan 1 Ol

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom makes the primary amine group a key center for reactivity, readily participating in nucleophilic attacks and condensation reactions.

The reaction of the primary amine of 7-Aminooctan-1-OL with acylating agents is a fundamental method for forming a stable amide bond. This transformation is typically high-yielding and can be achieved using various reagents. The general reaction involves the nucleophilic attack of the amine onto the carbonyl carbon of an acylating agent, followed by the elimination of a leaving group.

Common acylating agents include:

Acyl Chlorides: Highly reactive, often used with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Acid Anhydrides: Less reactive than acyl chlorides but effective and generate a carboxylic acid byproduct.

Carboxylic Acids: Require the use of a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid for nucleophilic attack.

This reaction is fundamental in organic synthesis for creating peptide linkages or introducing specific functionalities to the amine terminus of the molecule. smolecule.com

Table 1: General Conditions for N-Acylation of Primary Amines

| Acylating Agent | Typical Reagents & Conditions | Product |

|---|---|---|

| Acyl Chloride (R-COCl) | Anhydrous aprotic solvent (DCM, THF), Base (e.g., Triethylamine), 0°C to RT | N-Acyl-7-aminooctan-1-ol |

| Acid Anhydride ((RCO)₂O) | Aprotic solvent, optional base or catalyst, RT to moderate heat | N-Acyl-7-aminooctan-1-ol |

The primary amine of this compound can act as a nucleophile to displace leaving groups on alkyl or aryl halides, resulting in the formation of secondary or tertiary amines. The reaction with alkyl halides (SN2 reaction) is a common strategy, though it can be challenging to control the degree of alkylation, often leading to mixtures of mono-, di-, and even tri-alkylated (quaternary ammonium (B1175870) salt) products. Using a large excess of the amino alcohol can favor mono-alkylation. Reductive amination offers a more controlled alternative for mono-alkylation.

Arylation can be achieved through nucleophilic aromatic substitution (SNAr) with highly activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of N-aryl bonds under milder conditions than traditional methods.

Primary amines react with aldehydes and ketones in a reversible condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.org The reaction is typically catalyzed by acid, and the optimal pH is mildly acidic (around 4-5) to facilitate the dehydration of the carbinolamine without excessive protonation of the starting amine, which would render it non-nucleophilic. libretexts.orglibretexts.org

Mechanism of Imine Formation:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine (iminium ion). libretexts.org

Deprotonation: A base (often the solvent or another amine molecule) removes the proton from the nitrogen to yield the neutral imine. libretexts.org

The bifunctional nature of this compound also allows it to be a precursor for forming heterocyclic compounds. For instance, intramolecular reactions or reactions with other bifunctional molecules can lead to the formation of large-ring nitrogen-containing heterocycles.

Bifunctional Reactivity and Intramolecular Cyclization

The presence of both an amino and a hydroxyl group in the same molecule allows for intramolecular reactions to form cyclic structures. The specific outcome of these reactions is often dictated by the reaction conditions and the catalysts employed.

Lactams, which are cyclic amides, are important structural motifs in many biologically active compounds. jchemlett.com One powerful method for their synthesis from amino alcohols is through oxidative lactamization. This process involves the intramolecular dehydrogenative coupling of the amino and hydroxyl groups. jchemlett.comjchemlett.com

Various transition metal catalysts, particularly those based on ruthenium, rhodium, and iron, have been shown to be effective for this transformation. jchemlett.com These reactions often proceed through the initial oxidation of the alcohol to an aldehyde, followed by intramolecular cyclization to a hemiaminal, and subsequent oxidation to the lactam. jchemlett.com A key advantage of this method is the generation of hydrogen gas as the only byproduct, making it an environmentally friendly approach. jchemlett.com

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the lactamization. For example, some ruthenium-based catalysts have demonstrated high yields for the formation of six- and seven-membered lactams. jchemlett.com

The bifunctional nature of this compound also allows for the formation of cyclic ethers or cyclic amines through intramolecular cyclization.

Cyclic Ether Formation: The intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers. lumenlearning.comuomus.edu.iq This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the same molecule. lumenlearning.com For this compound, the hydroxyl group would first need to be converted to a good leaving group at the other end of the chain. However, a more direct approach for compounds with both a hydroxyl and another functional group is intramolecular cyclodehydration. orgsyn.org Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is a known method for forming cyclic ethers. organic-chemistry.org

The formation of cyclic ethers is influenced by ring size, with five- and six-membered rings generally forming more readily than larger rings. lumenlearning.com

Cyclic Amine Formation: The synthesis of cyclic amines from amino alcohols can be achieved through several methods. One approach is the direct cyclodehydration, which is considered a straightforward method. orgsyn.org Another strategy involves the N-heterocyclization of primary amines with diols, which has been effectively catalyzed by Cp*Ir complexes to produce five-, six-, and seven-membered cyclic amines in good yields. organic-chemistry.org

Interestingly, the reaction conditions can be tuned to selectively produce either the lactam or the cyclic amine from an amino alcohol. For instance, in some catalytic systems, the addition of water can favor the formation of the cyclic amine, while the presence of a hydrogen acceptor can lead to the lactam. rsc.org

Synthesis of Specialized Derivatives (e.g., Organometallic Conjugates)

The functional groups of this compound can be used to attach it to other molecules, including organometallic complexes. The synthesis of such conjugates often involves the reaction of the amino or hydroxyl group with a suitable functional group on the organometallic compound. For example, the amino group can react with an activated carboxylic acid or an acyl chloride on a ferrocene (B1249389) derivative to form an amide linkage. acs.org

The synthesis of such derivatives is of interest for creating new materials with specific electronic or catalytic properties. The ability to selectively react one of the functional groups while leaving the other intact is crucial for these synthetic strategies.

Applications of 7 Aminooctan 1 Ol in Advanced Organic Synthesis and Chemical Research

As Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

Chiral amino alcohols are recognized as crucial components in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. These compounds can act as either chiral building blocks, which are incorporated directly into the final product's structure, or as chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being removed.

While specific documented examples detailing the use of 7-aminooctan-1-ol are not prevalent in mainstream literature, its structural motifs are analogous to other amino alcohols that are widely used. Chiral amino alcohols serve as valuable intermediates in the synthesis of natural products and pharmaceuticals. The presence of both an amino and a hydroxyl group allows for the formation of rigid cyclic structures, such as oxazolidinones or oxazines, which can create a biased and predictable steric environment. This environment forces reacting molecules to approach from a specific direction, leading to high diastereoselectivity in reactions like alkylations and aldol (B89426) additions.

The general process for using a compound like this compound as a chiral auxiliary involves:

Attachment: Covalently bonding the chiral auxiliary to a prochiral substrate molecule.

Diastereoselective Reaction: Performing a reaction on the substrate, where the auxiliary's chirality directs the formation of one diastereomer over the other.

Cleavage: Removing the auxiliary to yield the enantiomerically enriched product, with the auxiliary often being recoverable for reuse.

Highly functionalized chiral amino alcohols are known to serve as effective chiral auxiliaries or ligands in various asymmetric syntheses. The eight-carbon backbone of this compound provides significant spatial separation between the chiral center (C7) and the hydroxyl group (C1), a feature that could be exploited in specialized synthetic strategies.

Role as Reagents in Functional Group Transformations

Functional group transformations are fundamental operations in organic synthesis where one functional group is converted into another. This compound possesses two distinct functional groups—a primary amine and a primary alcohol—making it a useful reagent for introducing this bifunctional scaffold into other molecules.

The reactivity of these two groups can be selectively controlled through the use of protecting groups. For instance, the more nucleophilic amine can be protected (e.g., as a Boc or Cbz carbamate), allowing the hydroxyl group to undergo reactions such as esterification, etherification, or oxidation. Conversely, protecting the alcohol (e.g., as a silyl ether) allows for selective modification of the amino group, such as through acylation or reductive amination.

This differential reactivity allows this compound to serve as a versatile reagent in multi-step syntheses. A key application is in the conversion of carboxylic acids into amides. By first reacting a protected form of this compound with an activated carboxylic acid, an amide bond is formed. Subsequent deprotection of the second functional group provides a molecule containing both an amide and a free alcohol or amine, ready for further transformations.

Precursors for Complex Chemical Structures

The distinct functionalities and defined chain length of this compound make it an ideal precursor for a variety of complex chemical structures across different fields of chemistry.

In the field of agrochemicals, the development of molecules with specific biological activities and physical properties (such as soil mobility and water solubility) is critical. While direct public-domain examples of this compound in commercial agrochemicals are scarce, its structure is relevant. The amino alcohol moiety is a key component in some biologically active compounds. The C8 alkyl chain can impart lipophilic character, potentially aiding in the molecule's ability to penetrate biological membranes of pests or plants. The amine and alcohol groups provide reactive handles for attaching the core of the molecule to other pharmacophores or functional units that define its mode of action.

In biotechnology and medicinal chemistry, linkers are used to connect different molecular components, such as a drug to an antibody or a fluorescent dye to an oligonucleotide. This compound is well-suited for this role. The hydroxyl group can be converted into a phosphoramidite, allowing it to be incorporated into an oligonucleotide during automated solid-phase synthesis.

Once incorporated, the eight-carbon chain acts as a flexible spacer, separating the oligonucleotide from a conjugated molecule. The terminal primary amine serves as a versatile attachment point for a wide array of modifications, such as biotin, fluorescent dyes, or other reporter molecules, typically through the formation of a stable amide bond with an N-hydroxysuccinimide (NHS) ester-activated molecule. The length of the C8 chain helps to minimize steric hindrance between the oligonucleotide and the attached moiety, ensuring that, for example, the hybridization properties of the oligonucleotide are not compromised.

Table 1: Potential Applications of this compound as a Linker

| Application Area | Role of this compound | Function of Amine Group | Function of Alcohol Group |

|---|---|---|---|

| DNA Microarrays | Immobilization Linker | Covalent attachment to a functionalized surface. | Attachment to the oligonucleotide backbone. |

| Diagnostic Probes | Spacer and Conjugation Site | Attachment of biotin or fluorophores for detection. | Incorporation into the DNA or RNA probe. |

| Bioconjugation | Flexible Tether | Linking peptides or small molecules to a biomolecule. | Point of attachment to the primary biomolecule. |

Chiral amino alcohols are a critical class of intermediates in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). The synthesis of single-enantiomer drugs is often paramount, as different enantiomers can have vastly different biological activities.

For example, shorter-chain chiral amino alcohols like (R)-3-aminobutan-1-ol are key raw materials in the production of HIV integrase inhibitors such as dolutegravir. The synthesis of such drugs often relies on the stereocenter of the amino alcohol to establish the correct stereochemistry in the final API. While no major commercial drug has been publicly identified as being derived directly from this compound, its structure represents a valuable synthon for drug discovery and development. The lipophilic C8 chain can be used to modulate a drug candidate's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The amino and alcohol groups provide sites for building out the more complex architecture of a drug molecule.

Design and Application of Catalysts and Ligands

The field of catalysis relies heavily on the design of organic molecules, or ligands, that can coordinate to a metal center and influence its catalytic activity and selectivity. Chiral amino alcohols are excellent candidates for ligands in asymmetric catalysis because the nitrogen of the amine and the oxygen of the alcohol can act as a bidentate ligand, chelating to a metal atom. This coordination creates a rigid and well-defined chiral environment around the metal, which can then induce high enantioselectivity in a catalyzed reaction.

While specific catalysts derived from this compound are not widely reported, its structure is suitable for such applications. The C7 stereocenter could effectively bias the coordination geometry. The long C8 chain could be used to tune the catalyst's solubility, making it more compatible with nonpolar organic solvents or, if further functionalized with polar groups, with aqueous media. Such ligands could potentially be applied in reactions like asymmetric hydrogenations, transfer hydrogenations, or C-C bond-forming reactions.

Development of Chiral Ligands for Asymmetric Catalysis

There is currently no available research data detailing the use of this compound in the development of chiral ligands for asymmetric catalysis. The design of chiral ligands is a highly specific field, and the suitability of a particular molecular scaffold is typically established through extensive experimental investigation. Without such studies, any potential role for this compound in this area remains purely speculative.

Organocatalytic Applications

Similarly, the scientific literature lacks information on the applications of this compound in organocatalysis. Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. While the bifunctional nature of this compound, containing both an amine and a hydroxyl group, suggests theoretical potential for various catalytic transformations, no published research has explored or validated these possibilities.

Due to the absence of specific research on this compound in the context of advanced organic synthesis and chemical research, no detailed findings or data tables can be provided.

Analytical and Characterization Methodologies for 7 Aminooctan 1 Ol and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods provide fundamental insights into the molecular structure of 7-Aminooctan-1-OL by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals. mdpi.combeilstein-journals.orgnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Protons closer to the hydroxyl and amino groups are typically shifted downfield. oregonstate.edu

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (-CH₂OH) | ~3.6 | Triplet (t) | 2H |

| H-7 (-CH(NH₂)-) | ~2.9-3.1 | Multiplet (m) | 1H |

| H-8 (-CH₃) | ~1.1 | Doublet (d) | 3H |

| H-2 to H-6 (-(CH₂)₅-) | ~1.2-1.6 | Multiplet (m) | 10H |

| -OH, -NH₂ | Variable | Broad Singlet (br s) | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom in this compound will produce a unique signal. The carbons attached to the electronegative oxygen and nitrogen atoms (C-1 and C-7) are expected to resonate at lower fields compared to the other aliphatic carbons. bhu.ac.in

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂OH) | ~62 |

| C-7 (-CH(NH₂)-) | ~50-55 |

| C-8 (-CH₃) | ~23 |

| C-2 to C-6 (-(CH₂)₅-) | ~25-40 |

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for confirming the connectivity of atoms within the molecule. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. researchgate.net For this compound, it would show correlations between H-1 and H-2, H-6 and H-7, and H-7 and H-8, confirming the sequence of the carbon chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. rsc.org It is used to definitively assign which protons are attached to which carbons (e.g., the signal at ~3.6 ppm to C-1, the signal at ~3.0 ppm to C-7).

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. vcu.edu For a volatile compound like this amino alcohol, Electron Ionization (EI) is a common technique.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₁₉NO, approx. 145.24 g/mol ).

Key fragmentation pathways for amino alcohols include:

Alpha-cleavage: The bond adjacent to the nitrogen or oxygen atom breaks. For this compound, cleavage next to the nitrogen would be prominent, leading to a characteristic iminium ion fragment. For example, cleavage between C-6 and C-7 would yield a stable fragment.

Loss of Water: Alcohols frequently undergo dehydration, resulting in a peak at M-18. savemyexams.comsavemyexams.com

Loss of an Alkyl Radical: Fragmentation along the carbon chain can lead to the loss of various alkyl radicals.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 145 | [C₈H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 127 | [C₈H₁₅N]⁺ | Loss of H₂O (M-18) |

| 44 | [CH₃CHNH₂]⁺ | α-cleavage at the C6-C7 bond |

| 31 | [CH₂OH]⁺ | Cleavage at the C1-C2 bond |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) and amino (-NH₂) groups. beilstein-journals.orgiucr.org

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance |

| 3200-3600 | O-H stretch | Alcohol (-OH) | Broad |

| 3100-3500 | N-H stretch | Primary Amine (-NH₂) | Medium, often two bands |

| 2850-2960 | C-H stretch | Alkane (-CH₂, -CH₃) | Strong, sharp |

| 1590-1650 | N-H bend (scissoring) | Primary Amine (-NH₂) | Medium |

| 1050-1150 | C-O stretch | Primary Alcohol (-CH₂OH) | Strong |

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding. docbrown.info

Chromatographic Separation and Purity Assessment

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov Long-chain amino alcohols like this compound can be analyzed by GC, although derivatization is often employed to improve volatility and peak shape. researchgate.netnih.gov

Derivatization: The polar -OH and -NH₂ groups can cause peak tailing on common non-polar GC columns. To mitigate this, they can be converted to less polar groups, such as by silylation (e.g., forming trimethylsilyl (B98337) ethers/amines) or acylation. researchgate.net This process increases the volatility and thermal stability of the analyte, leading to sharper, more symmetrical peaks and improved separation. For example, trifluoroacetylated fatty amines have been successfully separated using ionic liquid GC columns. uta.edu

Purity Assessment: By using a calibrated GC method, typically with a Flame Ionization Detector (FID), the purity of a this compound sample can be determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Typical GC Parameters for Amino Alcohol Analysis

| Parameter | Example Condition |

| Column | HP-5 (5%-phenyl)-methylpolysiloxane or Ionic Liquid Column |

| Injector Temp. | 250 °C |

| Detector | FID or MS |

| Detector Temp. | 250 °C |

| Oven Program | Start at 50°C, ramp to 300°C |

| Carrier Gas | Helium or Hydrogen |

Note: These are general parameters; the method must be optimized for the specific analyte and its derivatives. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of compounds that may not be sufficiently volatile or stable for GC analysis. mdpi.com For amino alcohols like this compound, which lack a strong UV chromophore, derivatization is often necessary for sensitive detection by UV-Vis detectors. vcu.edu

Modes of Separation:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water). nih.gov

Chiral HPLC: To separate enantiomers of chiral amino alcohols, specialized chiral stationary phases (CSPs) are required. researchgate.net Derivatization can also facilitate chiral separation by introducing a group that interacts more effectively with the CSP. vcu.edu

Derivatization for UV Detection: A common strategy involves reacting the primary amine with a reagent that attaches a UV-active moiety, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA). This significantly enhances detection sensitivity.

Example HPLC Method Parameters for Amino Alcohol Derivatives

| Parameter | Example Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) or Chiral Stationary Phase |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (at wavelength appropriate for derivative) or MS |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique used for the qualitative monitoring of reaction progress, identification of compounds in a mixture, and establishing appropriate conditions for larger-scale column chromatography separations. mdpi.comrsc.org For amino alcohols like this compound, which possess both a primary amine and a hydroxyl group, specific stationary and mobile phases are required for effective separation.

The process involves spotting a sample of the compound onto a plate coated with a stationary phase, such as silica (B1680970) gel or C18-modified silica. lgcstandards.combeilstein-journals.org The plate is then placed in a sealed chamber containing a solvent system (mobile phase), which travels up the plate by capillary action. rsc.org The separation is based on the differential partitioning of the compound between the stationary and mobile phases. iitg.ac.in

Visualization of the separated spots for amino-containing compounds is commonly achieved by spraying the plate with a ninhydrin (B49086) solution, which reacts with the primary amine to produce a distinctively colored product, typically a blue-purple complex known as Ruhemann's purple. iitg.ac.inajpamc.comorientjchem.org Alternatively, potassium permanganate (B83412) (KMnO4) stain can be used, which reacts with the alcohol group. lgcstandards.combeilstein-journals.org If the compound or its derivatives contain a UV-active chromophore, visualization under UV light (typically at 254 nm) is also possible. mdpi.combeilstein-journals.org

The retention factor (Rƒ), defined as the ratio of the distance traveled by the substance to the distance traveled by the solvent front, is a key parameter obtained from TLC analysis. iitg.ac.in This value is dependent on the specific chromatographic system used.

Table 1: Example TLC Systems for Amino Alcohol Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Reagent | Typical Application | Reference |

|---|---|---|---|---|

| Silica Gel 60 F254 | Dichloromethane: Methanol (9:1) | Ninhydrin (1% in ethanol) | Monitoring synthesis of amino alcohols. | ajpamc.com |

| C18-modified Silica | Water : Methanol : Ammonium (B1175870) Hydroxide (7:3:0.5) | KMnO4 and Ninhydrin | Purity assessment of small amino alcohols. | lgcstandards.com |

| Silica Gel | Chloroform : Ethyl Acetate (9:1 or 1:1) | UV light (254 nm) | Monitoring reactions of amine derivatives. | mdpi.com |

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity

The biological activity of chiral molecules like this compound is often enantiomer-specific, making the determination of enantiomeric purity a critical aspect of its analysis. chromatographyonline.com Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the separation and quantification of enantiomers due to its high efficiency, speed, and reduced use of toxic organic solvents compared to traditional HPLC. chromatographyonline.comeuropeanpharmaceuticalreview.com

In SFC, a supercritical fluid, most commonly carbon dioxide (CO2), is used as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without sacrificing separation efficiency. chromatographyonline.com An organic modifier, such as methanol or isopropanol, is typically added to the CO2 to modulate the mobile phase strength and improve the solubility of polar analytes. vcu.edu

The core of the separation lies in the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely successful for separating a broad range of chiral compounds, including amines and amino alcohols. nih.govuva.es The separation occurs due to the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times. researchgate.net For the analysis of amines, basic additives are often included in the mobile phase to improve peak shape and resolution. europeanpharmaceuticalreview.comnih.gov The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. nih.gov

Table 2: Representative Chiral SFC Method Parameters for Amino Alcohol Enantioseparation

| Parameter | Condition | Reference Example |

|---|---|---|

| Column (CSP) | ChiralPak IB-N5 (5 µm, 4.6 x 100 mm) | Analysis of (R)-3-aminobutan-1-ol vcu.edu |

| Mobile Phase | 10% Isopropanol in CO2 | Analysis of (R)-3-aminobutan-1-ol vcu.edu |

| Alternative Mobile Phase | Methanol/CO2 (30:70) with 0.2% v/v NH3 | Separation of nitro-analogue isomers nih.gov |

| Flow Rate | 3 mL/min | Analysis of (R)-3-aminobutan-1-ol vcu.edu |

| Detection | UV (e.g., 220 nm) or Mass Spectrometry (MS) | General Practice |

| Example Retention Times | (R)-enantiomer: 3.1 min; (S)-enantiomer: 3.6 min | Analysis of (R)-3-aminobutan-1-ol vcu.edu |

Elemental Analysis for Compositional Verification

Elemental analysis is a definitive method used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. This technique provides experimental verification of the compound's elemental composition, which is then compared against the theoretically calculated values derived from its molecular formula. lgcstandards.com

The molecular formula for this compound is C₈H₁₉NO, with a molecular weight of 145.24 g/mol . The analysis is performed using a specialized elemental analyzer, which involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the original elemental percentages. A close correlation between the found and calculated values, typically within a tolerance of ±0.4%, confirms the elemental composition and supports the compound's identity and purity.

Table 3: Elemental Composition of this compound (C₈H₁₉NO)

| Element | Symbol | Atomic Mass | Calculated % | Found % (Hypothetical) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 66.16% | 66.05% |

| Hydrogen | H | 1.008 | 13.18% | 13.25% |

| Nitrogen | N | 14.007 | 9.64% | 9.58% |

| Oxygen | O | 15.999 | 11.01% | N/A* |

Note: Oxygen content is typically determined by difference and not directly measured in standard CHN analysis. The accuracy of elemental analysis is often cited as being within ±2% of the theoretical value. lgcstandards.com

Optical Purity Determination (e.g., Polarimetry)

Polarimetry is a classical and direct method for assessing the optical purity of a chiral substance like this compound. uc.pt It measures the extent to which a substance rotates the plane of plane-polarized light. beilstein-journals.org This property, known as optical rotation, is an intrinsic characteristic of a chiral molecule. Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. An equimolar mixture of both enantiomers (a racemic mixture) will exhibit no net optical rotation.

The measurement is performed using a polarimeter. beilstein-journals.orguc.pt A solution of the sample with a known concentration is placed in a sample cell of a defined path length, and the angle of rotation is measured. beilstein-journals.org The specific rotation, [α], is a standardized value calculated from the observed rotation and is dependent on temperature, the wavelength of light used (commonly the sodium D-line, 589 nm), the solvent, and the concentration. lgcstandards.combeilstein-journals.org

For an enantiomerically pure sample of this compound, the measured specific rotation should match the established literature value for that enantiomer. The optical purity of a sample can be estimated by comparing its specific rotation to that of the pure enantiomer. While modern techniques like chiral chromatography are often used for precise quantification of enantiomeric excess, polarimetry remains a valuable tool for rapid confirmation of stereochemical identity and purity. ru.nl

Table 4: Reporting Specific Rotation Data

| Parameter | Description | Example Value (for an amino alcohol) | Reference |

|---|---|---|---|

| Specific Rotation [α] | The standardized angle of rotation. | +11.4° | lgcstandards.com |

| Temperature | The temperature of the measurement, often 20°C or 25°C. | 20°C | ru.nl |

| Wavelength | The wavelength of the light source, typically the Sodium D-line. | D (589 nm) | ru.nl |

| Concentration (c) | Sample concentration in g/100 mL of solvent. | c = 2.6 | lgcstandards.com |

| Solvent | The solvent used to dissolve the sample. | Ethanol | lgcstandards.com |

| Full Notation | [α]Tλ (c, Solvent) | [α]20D +11.4 (c 2.6, Ethanol) | lgcstandards.comru.nl |

Computational and Theoretical Investigations of 7 Aminooctan 1 Ol

Mechanistic Studies of Chemical Transformations

Computational methods are instrumental in mapping out the intricate details of chemical reactions involving 7-Aminooctan-1-OL. By modeling the interactions of atoms and the flow of electrons, these studies can predict reaction outcomes and elucidate the underlying factors governing chemical reactivity.

Reaction Pathway Elucidation and Transition State Analysis

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, allows for several potential chemical transformations. A common hypothetical reaction for such a molecule is an intramolecular cyclization to form a heterocyclic compound, in this case, a substituted azacyclononane. Another possibility is the selective oxidation of either the primary alcohol to an aldehyde or the primary amine.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), enables the detailed exploration of the potential energy surface (PES) for these reactions. nih.gov By calculating the energy of the molecule at various geometries along a proposed reaction coordinate, a complete pathway from reactant to product can be charted.

A critical aspect of this process is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Locating the precise geometry of the TS is crucial for understanding the reaction mechanism. Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to find these saddle points on the PES. Confirmation of a true transition state is achieved through vibrational frequency analysis, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical intramolecular cyclization, the transition state would involve the nitrogen atom of the amino group approaching the carbon atom bearing the hydroxyl group, with simultaneous bond-forming and bond-breaking occurring.

Kinetic and Thermodynamic Considerations of Reactivity

Once the stationary points on the potential energy surface (reactants, transition states, and products) have been identified and their energies calculated, key kinetic and thermodynamic parameters can be derived. nsf.gov

Kinetics: The rate of a reaction is governed by its activation energy (Ea), which is the energy difference between the reactant and the transition state. A lower activation energy implies a faster reaction rate. By comparing the calculated activation energies for different competing pathways, computational studies can predict which product is likely to form faster (the kinetic product). For example, calculations might show that the oxidation of the alcohol has a lower activation barrier than the intramolecular cyclization, suggesting it would be the predominant reaction under kinetic control.

Table 1: Hypothetical Kinetic and Thermodynamic Data for Proposed Reactions of this compound

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

| Intramolecular Cyclization | 35.4 | -8.2 |

| Alcohol Oxidation to Aldehyde | 28.9 | +4.5 |

| Amine Oxidation | 31.2 | +7.8 |

Molecular Modeling and Conformational Analysis

The long, flexible eight-carbon chain of this compound allows it to adopt a vast number of different three-dimensional shapes, or conformations. libretexts.org Understanding which conformations are most stable and how the molecule behaves dynamically is crucial for predicting its physical properties and interactions.

Geometry Optimization and Energy Minimization

Conformational analysis begins with identifying stable conformers, which correspond to local minima on the potential energy surface. theisticscience.com Using computational methods ranging from rapid molecular mechanics (MM) force fields to more accurate quantum mechanics (QM) calculations, a systematic search of the conformational space can be performed. theisticscience.com This process, known as geometry optimization or energy minimization, starts with an initial guess of the molecular structure and iteratively adjusts the atomic positions to find a lower-energy arrangement.

For a flexible molecule like this compound, this process is repeated from many different starting points to ensure that the global energy minimum—the most stable conformation—is found. The resulting low-energy structures are often characterized by specific dihedral angles along the carbon backbone. In the gas phase, the lowest energy conformer is typically a fully extended, linear-like chain to minimize steric repulsion. However, the presence of the polar amino and hydroxyl groups can lead to stable folded conformations that are stabilized by intramolecular hydrogen bonds between the -NH2 and -OH groups.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | C3-C4-C5-C6 Dihedral Angle (°) | N-C7···O1 Distance (Å) | Relative Energy (kcal/mol) |

| Extended (Anti) | 179.5 | 9.8 | 0.00 |

| Folded (Gauche) | 65.2 | 3.1 | -1.85 |

| Hairpin | -88.4 | 2.9 | -1.52 |

Molecular Dynamics Simulations

While geometry optimization provides static pictures of stable conformers, molecular dynamics (MD) simulations offer a view of the molecule's motion over time. researchgate.net In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, to mimic solution conditions. mdpi.com The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over short time steps (femtoseconds).

By running the simulation for nanoseconds or even microseconds, a trajectory is generated that reveals the dynamic behavior of this compound. researchgate.net This allows for the observation of:

Transitions between different stable conformations.

The formation and breaking of intramolecular and intermolecular hydrogen bonds.

The time-averaged distribution of different conformers, which can be used to calculate thermodynamic properties.

MD simulations are particularly useful for understanding how the molecule interacts with its surroundings, providing a bridge between its isolated structure and its behavior in a chemical or biological system.

Quantum Chemical Calculations

Quantum chemical calculations, such as DFT and other ab initio methods, provide fundamental information about the electronic structure of this compound. researchgate.netmdpi.com These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity. nih.govresearchgate.net

Key properties derived from these calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excited and more reactive.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the surface of the molecule. It highlights regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, identifying them as the primary sites for protonation or coordination.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.15 D |

Electronic Structure and Reactivity Predictions

A thorough computational investigation into this compound would begin with an analysis of its electronic structure. This typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the molecule's electron distribution, molecular orbital energies, and electrostatic potential. From these fundamental properties, various reactivity descriptors can be calculated.

Key Electronic Properties and Reactivity Descriptors:

| Descriptor | Description | Relevance to this compound |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital indicate the molecule's ability to donate and accept electrons, respectively. | The amino group would likely be the primary site for electron donation (HOMO), while the hydroxyl group could be involved in electron acceptance (LUMO). |

| Electron Density Distribution | A map of electron density highlights regions of the molecule that are electron-rich or electron-poor. | This would show the nucleophilic nature of the nitrogen and oxygen atoms and the electrophilic nature of certain hydrogen atoms. |

| Fukui Functions | These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. | For this compound, this could predict the reactivity of the amine and hydroxyl functional groups in various chemical reactions. |

Specific predictive data on the electronic structure and reactivity of this compound is not currently available in published research.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the structural elucidation of molecules. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) spectra. These predictions are often based on methods like Gauge-Including Atomic Orbital (GIAO) calculations.

Predicted Spectroscopic Data:

| Spectroscopic Parameter | Computational Method | Information Gained |

| ¹H NMR Chemical Shifts | GIAO, DFT | Provides the predicted chemical shift for each hydrogen atom in the molecule, aiding in the assignment of experimental spectra. |

| ¹³C NMR Chemical Shifts | GIAO, DFT | Predicts the chemical shift for each carbon atom, further assisting in structural confirmation. |

| Vibrational Frequencies (IR/Raman) | DFT | Calculates the frequencies of molecular vibrations, which correspond to peaks in infrared and Raman spectra, helping to identify functional groups. |

While general methodologies for these predictions are well-established, specific computationally predicted NMR chemical shifts for this compound have not been reported in the scientific literature.

Studies on Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group in this compound makes it capable of forming extensive intermolecular hydrogen bonds. Computational studies, often employing molecular dynamics (MD) simulations or quantum chemical calculations on molecular clusters, can provide detailed insights into these interactions. Such studies can elucidate the structure and stability of hydrogen-bonded networks in both the solid state and in solution.

Analysis of Intermolecular Interactions:

| Type of Interaction | Computational Approach | Significance for this compound |

| Hydrogen Bonding | MD, Quantum Chemistry | The amine group can act as a hydrogen bond donor and acceptor, while the hydroxyl group can also participate in hydrogen bonding. These interactions are crucial for understanding the physical properties of the compound, such as its boiling point and solubility. |

| Van der Waals Forces | MD | The long alkyl chain of this compound would lead to significant van der Waals interactions, influencing its packing in the solid state and its interaction with nonpolar environments. |

Specific theoretical studies on the intermolecular interaction patterns and hydrogen bonding networks of this compound are not found in the current body of scientific literature.

Computational Docking and Enzyme-Substrate Interaction Modeling (for biocatalysis)

In the context of biocatalysis, computational docking and enzyme-substrate interaction modeling are powerful techniques to predict how a molecule like this compound might bind to the active site of an enzyme. These methods are instrumental in understanding the substrate specificity of enzymes and in designing new biocatalytic processes.

Modeling Enzyme-Substrate Interactions:

| Modeling Technique | Purpose | Potential Application to this compound |

| Molecular Docking | Predicts the preferred binding orientation of a ligand (substrate) to a receptor (enzyme). | Could be used to identify enzymes that can act on this compound, for example, to catalyze its oxidation, amination, or other transformations. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-substrate complex over time. | Can provide insights into the stability of the binding and the conformational changes that may occur during the catalytic process. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats the active site with high-level quantum mechanics and the rest of the protein with classical molecular mechanics. | Can be used to model the chemical reaction mechanism at the active site, providing detailed information about transition states and reaction energetics. |

There are currently no published studies that specifically detail the computational docking or enzyme-substrate interaction modeling of this compound for biocatalytic applications.

Future Directions and Emerging Research for 7 Aminooctan 1 Ol and ω Amino Alcohols

Innovations in Sustainable and Efficient Synthetic Routes

The development of green and efficient methods for synthesizing ω-amino alcohols is a primary focus, moving away from traditional routes that often rely on harsh reagents or petroleum-based feedstocks. researchgate.net Key innovations center on biocatalysis and advanced chemocatalysis, emphasizing atom economy and the use of renewable resources.

One of the most promising sustainable approaches is the direct catalytic hydrogenation of amino acids, which can be derived from biomass. researchgate.net This method retains the inherent chirality of the starting material and produces the corresponding amino alcohol with high yields and complete retention of configuration. researchgate.net For example, Rh-MoOx/SiO2 has been shown to be an effective heterogeneous catalyst for this transformation in water, a green solvent. researchgate.net Another significant advancement is the use of enzymatic cascades. Carboxylic acid reductases (CARs) have been successfully employed for the biocatalytic reduction of ω-amino fatty acids to produce medium to long-chain aliphatic ω-amino alcohols. researchgate.net This enzymatic route offers excellent conversion rates, often exceeding 80-95%. researchgate.net

Transaminase biocatalysts are also being used to convert readily available monosaccharides, which exist in cyclic forms, directly into valuable ω-amino alcohols. acs.orgscispace.com This strategy represents an attractive pathway for preparing these chiral synthons from renewable feedstocks. acs.org The table below summarizes various innovative synthetic strategies.

| Synthesis Strategy | Catalyst/Enzyme System | Substrate Class | Key Advantages | Reference(s) |

| Catalytic Hydrogenation | Rh-MoOx/SiO2 | Amino Acids | High yields (90-94%), complete retention of configuration, use of water as solvent. | researchgate.net |

| Biocatalytic Reduction | Carboxylic Acid Reductase (CAR) | ω-Amino Fatty Acids | High conversions (>80-95%), sustainable route to long-chain amino alcohols. | researchgate.net |

| Biocatalytic Amination | Amine Transaminases (ATAs) | Aldoses (Monosaccharides) | Utilizes renewable feedstocks, direct amination of sugars, moderate to high yields. | acs.orgscispace.com |

| Borrowing Hydrogen Catalysis | Ruthenium Complexes (e.g., RuH2(PPh3)4) | Diols and Ammonia (B1221849) | Atom-efficient, produces water as the only byproduct, forms heterocycles. | rsc.orgsci-hub.st |

| Chemoenzymatic Cascades | Transketolase and Transaminase | Simple, non-chiral materials | High conversion, synthesis of complex chiral amino alcohols like (2S,3R)-2-amino-1,3,4-butanetriol. | nih.govucl.ac.uk |

Furthermore, the "borrowing hydrogen" or "hydrogen autotransfer" methodology provides a highly sustainable route where alcohols and amino alcohols can be derived from diols and ammonia, respectively. sci-hub.st This approach is notable for its atom economy, with water being the sole byproduct. beilstein-journals.org

Exploration of Novel Reactivity and Catalytic Applications

The unique bifunctional nature of ω-amino alcohols, possessing both a Brønsted acid (hydroxyl group) and a Brønsted base (amino group) site, makes them valuable as organocatalysts in a variety of chemical transformations. researchgate.net Chiral primary β-amino alcohols, a closely related class, are emerging as inexpensive and effective bifunctional organocatalysts for asymmetric reactions such as Diels-Alder cycloadditions, aldol (B89426) condensations, and Michael additions. researchgate.net

Research is also uncovering novel reactivity patterns for ω-amino alcohols themselves. For instance, ruthenium-catalyzed cyclization of α,ω-amino alcohols can be selectively steered to produce either cyclic amines or cyclic amides (lactams) by the simple addition of water or a hydrogen acceptor, respectively. rsc.org This provides a highly selective and efficient route to important N-heterocyclic compounds. rsc.org In another example of novel reactivity, the reaction of amino alcohols over a γ-Al2O3 catalyst in supercritical CO2 can lead to the unexpected formation of cyclic ureas and urethanes through the incorporation of CO2 from the solvent. beilstein-journals.org

Recent studies have also developed complementary copper-catalyzed enantioselective borylation/oxidation sequences that provide access to highly enantioenriched 1,2- and 1,3-amino alcohols from N,N-protected allylamines as common precursors. acs.org The regioselectivity can be controlled to produce either the 1,2- or 1,3-amino alcohol, demonstrating sophisticated control over reactivity. acs.org Three-component condensation reactions also showcase the novel reactivity of these compounds; 4-Aminobutan-1-ol, for example, reacts with formaldehyde (B43269) and hydrogen sulfide (B99878) only at its amino group to form 4-(1,3,5-dithiazinan-5-yl)butan-1-ol. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The synthesis of amino alcohols is increasingly being integrated with continuous flow chemistry and automated systems to enhance efficiency, safety, and scalability. beilstein-journals.orggoogle.comwipo.int Microreactors offer significant advantages over traditional batch processes, including superior control over reaction conditions, faster heat and mass transfer, and reduced reaction times. ucl.ac.uk

The aminolysis of epoxides to form β-amino alcohols has been successfully demonstrated in continuous flow microreactors. google.comacs.org This approach can match or even improve upon the yields obtained in microwave batch reactions and allows for operation at higher temperatures and pressures, further accelerating the reaction. acs.org For instance, metal- and solvent-free synthesis of aminoalcohols has been achieved under continuous flow conditions using immobilized trifunctional organocatalysts on porous hollow fibers, leading to high selectivity and conversion rates. rsc.org

Automated synthesis platforms are also being deployed to streamline the production of amino alcohol precursors and to optimize reaction conditions. beilstein-journals.orgbeilstein-journals.org A solution-phase automated synthesizer was used to produce Garner's aldehyde, a versatile intermediate for vicinal amino alcohols, with yields comparable to manual syntheses but with improved reproducibility. beilstein-journals.org Similarly, automated self-optimizing reactors have been used to determine the optimal conditions for the N-alkylation of amino alcohols, demonstrating the power of integrating automation with continuous flow systems. beilstein-journals.org The enzymatic synthesis of (R)-2-aminopropan-1-ol has been shown to be faster in a flow reactor compared to a batch process. ajpamc.com

Table Comparing Batch vs. Flow Synthesis for Amino Alcohol Production

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference(s) |

|---|---|---|---|

| Reaction Time | Typically longer (hours to days) | Significantly shorter (minutes to hours) | google.comacs.orgajpamc.com |

| Process Control | Limited control over temperature/mixing gradients | Precise control over temperature, pressure, and residence time | ucl.ac.uk |

| Safety | Higher risk with exotherms and hazardous reagents | Improved safety due to small reaction volumes and better heat dissipation | rsc.org |

| Scalability | Often challenging to scale up | Easier and more direct scalability | scispace.comwipo.int |

| Efficiency | Can have lower space-time yields | Higher space-time yields and increased efficiency | nih.govucl.ac.uk |

Advanced Characterization Techniques Development

As more complex and novel ω-amino alcohols and their derivatives are synthesized, the development and application of advanced characterization techniques become crucial for verifying their structure, purity, and functional properties.

Solid-state Nuclear Magnetic Resonance (ssNMR) and Fourier Transform Infrared Spectroscopy (FTIR) are essential for the structural characterization of materials derived from amino alcohols, such as organic-inorganic hybrids. mdpi.com These techniques provide detailed information about the covalent linkages between the organic amino alcohol moiety and the inorganic framework. mdpi.com Thermogravimetric Analysis (TGA) is used to assess the thermal stability of these hybrid materials. mdpi.com

For chiral amino alcohols, determining the enantiomeric excess (e.e.) is critical. High-throughput fluorescence-based assays are being developed for the rapid and sensitive determination of e.e. in various chiral compounds, including amino alcohols. nih.gov This method relies on the dynamic self-assembly of the analyte with a chiral fluorescent ligand, where the resulting diastereomeric complexes exhibit distinct fluorescence intensities, allowing for an accurate e.e. measurement with very small sample sizes. nih.gov

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is widely used to confirm the molecular weight of synthesized amino alcohols and their derivatives. acs.orgmdpi.comresearchgate.net In the synthesis of novel 7-amino-oxazolo[5,4-d]pyrimidines, detailed spectral analysis using MS, IR, and both 1D and 2D NMR spectroscopy was essential to fully characterize the final products and various intermediates. researchgate.net The absolute configuration of newly synthesized compounds is often confirmed definitively by single-crystal X-ray diffraction analysis. researchgate.netbeilstein-journals.org

Q & A

Q. How to integrate contradictory findings from literature into a cohesive research narrative?

- Methodological Answer :

- Comparative Meta-Analysis : Tabulate reported synthetic yields, characterization data, and bioactivity.

- Bias Assessment : Evaluate study limitations (e.g., small sample sizes, unvalidated assays).

- Contextualization : Discuss discrepancies in terms of experimental conditions (e.g., solvent polarity, catalyst loading) .

Supporting Information (SI) Guidelines

- Include NMR/HRMS spectra, synthetic protocols, and computational data in SI. Label files as "SI_01_Synthesis" or "SI_02_DFT" with hyperlinks in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.